molecular formula C22H21FN2OS B2580385 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide CAS No. 955230-86-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide

Cat. No. B2580385
CAS RN: 955230-86-1
M. Wt: 380.48
InChI Key: RVPDCIALRBZELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide, also known as THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THIQ is a small molecule that can be synthesized using various methods, and its mechanism of action involves binding to specific receptors in the brain, leading to various biochemical and physiological effects.

Scientific Research Applications

Imaging Tumor Proliferation

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a derivative of the compound , has been used in the assessment of cellular proliferation in tumors using PET imaging. This was demonstrated in a study where 18F-ISO-1 PET was correlated with tumor Ki-67 and mitotic index, indicating its potential as a proliferative status marker in solid tumors (Dehdashti et al., 2013).

Development of Novel Synthesis Routes

Research has been conducted on developing novel and practical synthesis routes for similar compounds. For example, a scalable synthetic route for YM758 monophosphate, a derivative of the compound, has been established. This highlights the compound's relevance in advancing synthetic methods in medicinal chemistry (Yoshida et al., 2014).

Identification of Human Metabolites

The metabolites of similar compounds, such as YM758, have been identified in human urine, plasma, and feces, which is crucial for understanding the pharmacokinetics and transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).

Investigation of Anticancer Properties

Compounds like ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, which share structural similarities with the compound , have been synthesized and evaluated for anticancer properties. This includes potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as effective anti-cancer agents (Riadi et al., 2021).

PET Imaging of Solid Tumors

Fluorine-containing benzamide analogs similar to the compound have been synthesized for PET imaging of the sigma-2 receptor status of solid tumors. These compounds have shown promise in imaging the sigma2 receptor status, crucial for understanding tumor biology (Tu et al., 2007).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-20-7-5-17(6-8-20)22(26)24-13-21(19-10-12-27-15-19)25-11-9-16-3-1-2-4-18(16)14-25/h1-8,10,12,15,21H,9,11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPDCIALRBZELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.